2,2',3,4,4',5'-Hexachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-4-(2,4,5-trichlorophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-7-2-1-5(11(17)12(7)18)6-3-9(15)10(16)4-8(6)14/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUMZMSNLZHIGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8038300 |

Source

|

| Record name | 2,2',3,4,4',5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35065-28-2 |

Source

|

| Record name | PCB 138 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35065-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3',4,4',5-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5'-hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,4,4',5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y6JIG1867 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

2,2',3,4,4',5'-Hexachlorobiphenyl IUPAC name and synonyms

An In-Depth Technical Guide to 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138)

This technical guide provides a comprehensive overview of 2,2',3,4,4',5'-Hexachlorobiphenyl, a prominent polychlorinated biphenyl (B1667301) (PCB) congener. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, toxicological profile, and relevant experimental methodologies.

Chemical Identity

IUPAC Name: 1,2,3-trichloro-4-(2,4,5-trichlorophenyl)benzene[1][2]

Synonyms: This compound is widely known by several names and identifiers, the most common being PCB 138.[1][2][3] Other synonyms include:

CAS Number: 35065-28-2[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,2',3,4,4',5'-Hexachlorobiphenyl.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₄Cl₆ | [1] |

| Molecular Weight | 360.88 g/mol | [4] |

| Melting Point | 80°C | [4] |

| Boiling Point | 400.0 ± 37.0 °C at 760 mmHg | [4] |

| Water Solubility | 7.29 µg/L at 20°C | [4] |

| LogP (Octanol-Water Partition Coefficient) | 7.2 | [5] |

Toxicological Profile

2,2',3,4,4',5'-Hexachlorobiphenyl is recognized for its persistence in the environment and its tendency to bioaccumulate in living organisms. Its toxicological effects are a significant area of research.

Human Health Effects

The most frequently observed health effects in humans exposed to PCBs are skin conditions like chloracne and rashes.[5] Prolonged or repeated exposure may cause damage to organs.[4][5]

Neurotoxicity

PCB 138 is a known neurotoxin. Research indicates that it can impair the glutamate-nitric oxide-cyclic guanosine (B1672433) monophosphate (glutamate-NO-cGMP) signaling pathway in cerebellar neurons. This disruption is considered a potential mechanism for the cognitive deficits observed in individuals exposed to PCBs.

Genotoxicity

Studies have demonstrated that 2,2',3,4,4',5'-Hexachlorobiphenyl can induce genotoxic damage. This is likely a consequence of oxidative stress, leading to the release of reactive oxygen species (ROS), lipid peroxidation, and alterations in antioxidant enzyme activity.[2]

Carcinogenicity

While PCBs as a class are considered probable human carcinogens, the specific carcinogenic potential of 2,2',3,4,4',5'-Hexachlorobiphenyl is a subject of ongoing research.

The table below summarizes key toxicological data for this compound.

| Endpoint | Observation | Reference |

| Neurotoxicity | Impairs the glutamate-NO-cGMP pathway in cerebellar neurons. | |

| Genotoxicity | Induces genotoxic damage, likely through oxidative stress. | [2] |

| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [4][5] |

| Dermal Effects | Can cause skin conditions such as chloracne and rashes. | [5] |

Signaling Pathways and Mechanisms of Action

Disruption of the Glutamate-NO-cGMP Pathway

2,2',3,4,4',5'-Hexachlorobiphenyl has been shown to interfere with the normal functioning of the glutamate-NO-cGMP signaling pathway in neurons. This pathway is crucial for synaptic plasticity and cognitive functions. The diagram below illustrates the key points of disruption by PCB 138.

Caption: Disruption of the Glutamate-NO-cGMP pathway by PCB 138.

Epidermal Growth Factor Receptor (EGFR) Signaling

Some studies suggest that certain PCBs can interfere with EGFR signaling pathways, which are vital for cell growth, proliferation, and differentiation. While the direct effects of PCB 138 on this pathway are still under investigation, it represents a potential mechanism of its broader toxicological effects.

Experimental Protocols

Analysis of 2,2',3,4,4',5'-Hexachlorobiphenyl in Human Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the determination of PCB 138 in human serum samples.

1. Sample Preparation:

- A known volume of serum (e.g., 1-2 mL) is fortified with an internal standard (e.g., a ¹³C-labeled PCB congener).

- Proteins are precipitated by the addition of a suitable solvent, such as formic acid or methanol.

- The sample is extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a non-polar solvent like hexane (B92381) or a hexane/dichloromethane mixture.

2. Cleanup:

- The extract is subjected to a cleanup procedure to remove interfering lipids and other co-extractives. This may involve passing the extract through a column containing silica (B1680970) gel, Florisil, or alumina.

- The eluate containing the PCBs is concentrated to a small volume under a gentle stream of nitrogen.

3. GC-MS Analysis:

- An aliquot of the concentrated extract is injected into a gas chromatograph equipped with a capillary column suitable for PCB analysis (e.g., DB-5ms).

- The GC oven temperature is programmed to separate the different PCB congeners.

- The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of PCB 138 and the internal standard.

4. Quantification:

- The concentration of PCB 138 in the serum sample is determined by comparing the peak area of the native congener to that of the internal standard, using a calibration curve generated from standards of known concentrations.

The following diagram illustrates a typical experimental workflow for this analysis.

Caption: Experimental workflow for the analysis of PCB 138 in human serum.

Synthesis of 2,2',3,4,4',5'-Hexachlorobiphenyl

The synthesis of specific PCB congeners is crucial for toxicological research and the preparation of analytical standards. A common method for the synthesis of polychlorinated biphenyls is the Ullmann reaction.

General Procedure (Illustrative):

- A suitable chlorinated benzene (B151609) derivative (e.g., 1,2,3,4-tetrachlorobenzene) and a chlorinated aniline (B41778) (e.g., 2,4,5-trichloroaniline) are used as starting materials.

- The aniline is diazotized and then coupled with the other chlorinated benzene in the presence of a copper catalyst.

- The resulting crude hexachlorobiphenyl is purified by column chromatography and recrystallization to isolate the desired 2,2',3,4,4',5'-isomer.

Note: The synthesis of PCBs should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions due to the hazardous nature of these compounds.

Environmental Fate and Transport

Due to its chemical stability and lipophilicity, 2,2',3,4,4',5'-Hexachlorobiphenyl is persistent in the environment. It can be transported long distances in the atmosphere and accumulates in the fatty tissues of organisms, leading to biomagnification in food webs. Its resistance to degradation makes it a long-term environmental contaminant.

This technical guide provides a foundational understanding of 2,2',3,4,4',5'-Hexachlorobiphenyl. Further research is ongoing to fully elucidate its mechanisms of toxicity and its impact on human health and the environment.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. jst.vn [jst.vn]

- 3. Polychlorinated Biphenyls Disrupt Hepatic Epidermal Growth Factor Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

PCB 138 CAS number and chemical structure

An In-depth Examination of CAS Number 35065-28-2

This technical guide provides a comprehensive overview of Polychlorinated Biphenyl (B1667301) (PCB) 138 for researchers, scientists, and drug development professionals. It details the chemical identity, physicochemical properties, environmental fate, and toxicological profile of this persistent organic pollutant. The guide also includes summaries of key experimental data, detailed experimental protocols, and visualizations of associated signaling pathways.

Chemical Identity and Structure

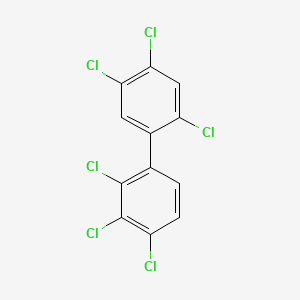

PCB 138, a member of the hexachlorobiphenyl congeners, is identified by the CAS number 35065-28-2 .[1][2][3][4][5] Its chemical name is 2,2',3,4,4',5'-Hexachlorobiphenyl , and it has the molecular formula C12H4Cl6 .[1][2][3] The structure consists of a biphenyl backbone with six chlorine atoms attached at specific positions on the phenyl rings.

Chemical Structure:

Caption: Chemical structure of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138).

Physicochemical Properties

PCB 138 is a persistent and bioaccumulative compound due to its specific physicochemical properties. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 360.88 g/mol | [1][3] |

| Melting Point | 79-81 °C | |

| Boiling Point | 400.0 ± 37.0 °C at 760 mmHg | [2] |

| Water Solubility | 7.29 µg/L at 20 °C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 6.78 - 7.2 | [2] |

| Vapor Pressure | Low | |

| Henry's Law Constant | Lower than less chlorinated PCBs |

Environmental Fate and Transport

The environmental behavior of PCB 138 is characterized by its persistence and tendency to bioaccumulate.

-

Persistence: PCB 138 is resistant to environmental degradation, leading to its long-term presence in ecosystems.

-

Bioaccumulation and Biomagnification: Due to its high lipophilicity (high Log Kow), PCB 138 readily accumulates in the fatty tissues of organisms. This leads to biomagnification, where its concentration increases at higher trophic levels of the food chain.

-

Transport: While less volatile than lower chlorinated PCBs, atmospheric transport still contributes to the global distribution of PCB 138. It can be transported long distances adsorbed to airborne particles. In aquatic environments, it strongly sorbs to sediment and suspended organic matter.

Toxicological Profile

PCB 138 is a non-dioxin-like PCB and exerts its toxicity through various mechanisms that do not primarily involve the aryl hydrocarbon receptor (AhR).

Genotoxicity

Studies have shown that PCB 138 can induce genotoxic effects. For instance, in fish cell lines (RTG-2), exposure to PCB 138 resulted in DNA damage, as detected by the alkaline comet assay and the micronucleus test.[6] The proposed mechanism for this genotoxicity is the induction of oxidative stress, leading to the formation of reactive oxygen species (ROS) that damage DNA.[6]

Neurotoxicity

PCB 138 has been demonstrated to impair the function of the glutamate-nitric oxide-cGMP (Glu-NO-cGMP) signaling pathway in cultured cerebellar neurons.[2] This pathway is crucial for synaptic plasticity and cognitive functions. Chronic exposure to nanomolar concentrations of PCB 138 was found to disrupt this pathway at multiple points.[2]

Metabolic Disruption

Recent research has implicated PCB 138 in the development of toxicant-associated steatohepatitis (TASH), a form of liver disease.[7] In a mouse model, intraperitoneal administration of PCB 138 led to liver injury, hepatic iron overload, and inflammation of adipose tissue.[7]

Experimental Protocols

This section provides an overview of methodologies used in key studies investigating the toxic effects of PCB 138.

Genotoxicity Assessment using the Comet Assay

-

Cell Line: Rainbow trout gonad-2 (RTG-2) cells.[6]

-

Treatment: Cells are exposed to non-cytotoxic concentrations of PCB 138 for short (e.g., 2 hours) and longer (e.g., 24 hours) durations.[6]

-

Protocol:

-

Cell Embedding: A suspension of treated cells is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt and detergent lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: The slides are placed in an electrophoresis buffer with high pH (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) to unwind the DNA.

-

Electrophoresis: The DNA is subjected to electrophoresis (e.g., at 25 V and 300 mA for 20-30 minutes), allowing the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.

-

Neutralization and Staining: The slides are neutralized, and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

-

Analysis of the Glutamate-NO-cGMP Pathway in Cerebellar Neurons

-

Cell Culture: Primary cultures of cerebellar neurons are prepared from neonatal rats.

-

Treatment: Neurons are chronically exposed to low, environmentally relevant concentrations of PCB 138.[2]

-

Methodology:

-

Glutamate (B1630785) Uptake Assay: The effect of PCB 138 on the uptake of radiolabeled glutamate into the neurons is measured.

-

Nitric Oxide (NO) Measurement: Intracellular NO levels are quantified using a fluorescent NO indicator dye.

-

Cyclic GMP (cGMP) Assay: The concentration of cGMP in the neurons is determined using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

NMDA Receptor Activation: The response of the pathway to stimulation by N-methyl-D-aspartate (NMDA), a glutamate receptor agonist, is assessed in the presence and absence of PCB 138.

-

Induction of Toxicant-Associated Steatohepatitis in Mice

-

Animal Model: Male C57BL/6 mice.[7]

-

Dosing Regimen: Mice receive intraperitoneal injections of PCB 138 (e.g., 1, 5, 10, or 50 mg/kg body weight) dissolved in a vehicle like corn oil, typically administered multiple times over several weeks.[7]

-

Analysis:

-

Liver Histology: Liver tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, H&E) to assess for signs of liver injury, inflammation, and fibrosis.

-

Serum Biomarkers: Blood samples are analyzed for levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Iron Metabolism: Hepatic iron deposition is visualized using Prussian blue staining, and the expression of genes involved in iron regulation (e.g., hepcidin) is measured by quantitative real-time PCR (qRT-PCR).

-

Adipose Tissue Inflammation: Adipose tissue is examined for inflammatory markers.

-

Signaling Pathways and Logical Relationships

PCB 138 and Neurotoxicity via the Glutamate-NO-cGMP Pathway

Caption: Impairment of the Glutamate-NO-cGMP pathway by PCB 138.

Proposed Mechanism of PCB 138-Induced Genotoxicity

Caption: Logical workflow of PCB 138-induced oxidative stress and genotoxicity.

Conclusion

PCB 138 is a significant environmental contaminant with well-documented toxicological effects. Its persistence, bioaccumulative nature, and ability to induce genotoxicity, neurotoxicity, and metabolic disruption underscore the importance of continued research into its mechanisms of action and the development of strategies to mitigate its impact on human and environmental health. This guide provides a foundational resource for professionals engaged in these efforts.

References

- 1. Polychlorinated Biphenyl 138 Induces Toxicant-Associated Steatohepatitis via Hepatic Iron Overload and Adipose Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

Physicochemical Properties of 2,2',3,4,4',5'-Hexachlorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were once widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties. However, their persistence in the environment and adverse health effects have led to a global ban on their production. 2,2',3,4,4',5'-Hexachlorobiphenyl, also known as PCB 137, is one of the 209 PCB congeners. Understanding its physicochemical properties is crucial for assessing its environmental fate, transport, and toxicological profile. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2',3,4,4',5'-Hexachlorobiphenyl, detailed experimental methodologies for their determination, and insights into its potential biological interactions.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 137).

Table 1: Identification and Basic Properties

| Property | Value | Source |

| IUPAC Name | 1,2,5-trichloro-3-(2,4,5-trichlorophenyl)benzene | PubChem |

| PCB Number | 137 | ChemicalBook[1] |

| CAS Number | 35694-06-5 | AccuStandard[2], PubChem[3] |

| Molecular Formula | C₁₂H₄Cl₆ | ChemicalBook[1], AccuStandard[2], PubChem[3] |

| Molecular Weight | 360.88 g/mol | ChemicalBook[1], AccuStandard[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 78 °C | ChemicalBook[1] |

| 81-82 °C | AccuStandard[2] | |

| Boiling Point | 446.99 °C (rough estimate) | ChemicalBook[1] |

| 400 °C | AccuStandard[2] | |

| Water Solubility | 8.4 µg/L at 20 °C | ChemicalBook[1] |

| log Kₒw (Octanol-Water Partition Coefficient) | 7.44 | Stenutz[4] |

| Vapor Pressure | Not explicitly found for PCB 137, but for a similar hexachlorobiphenyl (2,2',4,4',5,5'-HCB), it is 0.00000343 mmHg. | PubChem[5] |

| Henry's Law Constant (H) | A value for 2,2',3,4,4',5-hexachlorobiphenyl (B50415) was measured using a gas purge system.[4] Specific value not stated in the abstract. General values for hexachlorobiphenyls are in the range of 1.3x10⁻³ to 2.8x10⁻² mol/(m³Pa).[6] | ten Hulscher et al. (1992)[4] |

Experimental Protocols

The determination of the physicochemical properties of PCBs requires precise and standardized methodologies to ensure data accuracy and comparability. The following sections outline the general experimental protocols based on established methods, such as those from the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[5][7][8]

Melting Point Determination

The melting point of a solid crystalline substance like 2,2',3,4,4',5'-Hexachlorobiphenyl is typically determined using the capillary method as described in OECD Guideline 102 .

Methodology:

-

A small, finely powdered sample of the substance is packed into a capillary tube.

-

The capillary tube is placed in a heated bath or a metal block of a melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature at which the substance is observed to melt is recorded as the melting point range. For pure substances, this range is typically narrow.

Boiling Point Determination

The boiling point can be determined using methods outlined in OECD Guideline 103 . The ebulliometer method is a common and accurate technique.

Methodology:

-

The substance is placed in an ebulliometer, which is an apparatus designed for precise boiling point measurements.

-

The liquid is heated, and the temperature of the boiling liquid and its vapor are measured simultaneously under equilibrium conditions.

-

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Corrections for pressure differences from standard atmospheric pressure may be necessary.

Water Solubility Determination

The water solubility of sparingly soluble compounds like PCBs is often determined using the column elution method or the flask method, as detailed in OECD Guideline 105 .

Methodology (Column Elution Method):

-

A solid support material in a column is coated with an excess of the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The concentration of the substance in the eluate is measured over time using a suitable analytical method, such as gas chromatography (GC) with an electron capture detector (ECD).

-

When the concentration of the substance in the eluate becomes constant, this is considered the saturation concentration, i.e., the water solubility.

Octanol-Water Partition Coefficient (Kₒw) Determination

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in assessing environmental fate. The shake-flask method, described in OECD Guideline 107 , is a standard procedure.

Methodology:

-

A small amount of the test substance is dissolved in either n-octanol or water.

-

The two immiscible phases (n-octanol and water) are pre-saturated with each other.

-

The two phases are mixed in a vessel and shaken until equilibrium is reached.

-

The phases are then separated by centrifugation.

-

The concentration of the substance in both the n-octanol and water phases is determined.

-

The Kₒw is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The logarithm of this value is reported as log Kₒw.

Vapor Pressure Determination

For substances with low vapor pressures like PCBs, the Knudsen effusion method is a suitable technique for determination.[2][9][10]

Methodology:

-

A sample of the substance is placed in a Knudsen cell, which is a small container with a very small orifice.

-

The cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

The rate of mass loss of the substance due to effusion through the orifice is measured.

-

The vapor pressure can then be calculated from the rate of mass loss using the Knudsen equation, which relates the rate of effusion to the vapor pressure, temperature, and the molar mass of the substance.

Henry's Law Constant Determination

The Henry's Law constant, which describes the partitioning of a chemical between air and water, can be determined using the gas purging (or stripping) technique.[1][4][11]

Methodology:

-

A dilute aqueous solution of the test substance with a known initial concentration is prepared.

-

An inert gas (e.g., nitrogen) is bubbled through the solution at a constant flow rate.

-

The concentration of the substance in the aqueous phase is monitored over time.

-

The Henry's Law constant is calculated from the rate of decrease in the aqueous concentration and the gas flow rate.

Potential Signaling Pathways and Biological Interactions

While specific signaling pathways for 2,2',3,4,4',5'-Hexachlorobiphenyl are not extensively detailed in the literature, the broader class of PCBs is known to exert toxic effects through various mechanisms, including endocrine disruption and interference with intracellular signaling cascades.[12][13][14] PCBs can disrupt cellular calcium homeostasis and affect protein kinase C (PKC) translocation.[12]

Below is a conceptual diagram illustrating a plausible signaling pathway that could be affected by PCBs, leading to downstream cellular effects.

Caption: Conceptual diagram of a potential signaling pathway disrupted by PCBs.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a general workflow for investigating the biological effects of 2,2',3,4,4',5'-Hexachlorobiphenyl in a cellular model.

Caption: General experimental workflow for studying the cellular effects of PCB 137.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of 2,2',3,4,4',5'-Hexachlorobiphenyl. The presented data, compiled from various scientific sources, offers a foundation for researchers in environmental science, toxicology, and drug development. The outlined experimental protocols, based on internationally recognized guidelines, serve as a reference for the accurate determination of these critical parameters. Furthermore, the conceptual diagrams provide a starting point for investigating the molecular mechanisms underlying the biological effects of this and other PCB congeners. A thorough understanding of these fundamental properties is essential for predicting the environmental behavior of PCB 137 and for developing strategies to mitigate its potential risks to human health and ecosystems.

References

- 1. Air-water Henry's law constants for PCB congeners: Experimental determination and modeling of structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of temperature dependence for the vapor pressures of twenty-six polychlorinated biphenyl congeners in commercial Kanechlor mixtures by the Knudsen effusion method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. search.library.brandeis.edu [search.library.brandeis.edu]

- 8. oecd.org [oecd.org]

- 9. osti.gov [osti.gov]

- 10. Vapor pressure of ten polychlorinated biphenyl congeners and two commercial fluids as a function of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2,2',3,3',4,4'-Hexachlorobiphenyl - Wikipedia [en.wikipedia.org]

- 13. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

Environmental Persistence and Degradation of PCB 138: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that pose significant environmental and health risks due to their toxicity, bioaccumulation, and resistance to degradation. This technical guide focuses on PCB 138 (2,2',3,4,4',5'-hexachlorobiphenyl), a prevalent and highly chlorinated congener. This document provides an in-depth analysis of its environmental fate, including its persistence in various matrices and the mechanisms of its degradation through biotic and abiotic pathways. Detailed experimental protocols for studying PCB 138 degradation, quantitative data on its half-life and degradation rates, and visualizations of key pathways and workflows are presented to support research and development efforts in environmental remediation and toxicology.

Environmental Persistence of PCB 138

PCB 138 is characterized by its high lipophilicity and resistance to metabolic breakdown, leading to its long-term persistence in the environment. Its environmental fate is governed by factors such as soil and sediment composition, temperature, and microbial activity.

Half-life in Environmental Matrices

The half-life of PCB 138 can vary significantly depending on the environmental compartment and prevailing conditions. It is most persistent in soil and sediment, where it binds strongly to organic matter.

| Environmental Matrix | Half-life (Years) | Conditions | Reference(s) |

| Soil | 7 - 25 (mean 18) | Studied over a 50-year period in the southern U.K. | [1] |

| 1.3 - 5.6 | Greenhouse experiment with aged contaminated soil and various plant species | [2] | |

| Sediment | ~9.5 (mean for total PCBs) | Riverine sediments | [3] |

| Human Body | 3 - 4 | In children with high dietary exposure | [4] |

Table 1: Environmental and Biological Half-life of PCB 138. This table summarizes the reported half-life of PCB 138 in various matrices, highlighting the significant persistence of this congener.

Degradation of PCB 138

The degradation of PCB 138 can occur through chemical and biological processes, although these are generally slow. Understanding these pathways is crucial for developing effective remediation strategies.

Chemical Degradation

Advanced oxidation processes and catalytic dechlorination have shown promise in degrading PCB 138 under laboratory conditions.

Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron catalyst, generates highly reactive hydroxyl radicals (•OH) that can oxidize PCBs. However, the degradation of highly chlorinated congeners like PCB 138 is often slow and may not lead to complete mineralization.[5][6]

Palladium (Pd) catalysts, often supported on carbon (Pd/C) or in combination with a hydrogen source, can effectively remove chlorine atoms from the biphenyl (B1667301) structure of PCBs, a process known as hydrodechlorination.[6] This process can convert highly chlorinated PCBs to less chlorinated congeners that are more amenable to further degradation.

Microbial Degradation

Microorganisms have evolved enzymatic pathways to degrade PCBs, although the efficiency is highly dependent on the congener's chlorination pattern.

Under anaerobic conditions, certain bacteria can utilize PCBs as electron acceptors in a process called reductive dechlorination. This process involves the removal of chlorine atoms, typically from the meta and para positions, leading to the formation of less chlorinated congeners.[7][8] These less chlorinated PCBs are often more susceptible to subsequent aerobic degradation.

In the presence of oxygen, some bacteria and fungi can degrade PCBs through oxidative pathways. The initial and rate-limiting step is often catalyzed by a biphenyl dioxygenase (BphA), which introduces hydroxyl groups onto the biphenyl rings. This is followed by a series of enzymatic reactions that lead to ring cleavage and eventual mineralization.[9] However, the presence of multiple chlorine atoms, particularly in the ortho positions, can hinder this process for congeners like PCB 138.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of PCB 138.

Extraction of PCB 138 from Soil and Sediment

Objective: To extract PCB 138 from solid environmental matrices for subsequent analysis.

Materials:

-

Soil/sediment sample (air-dried and sieved)

-

Hexane (B92381) (pesticide grade)

-

Acetone (B3395972) (pesticide grade)

-

Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours)

-

Soxhlet extraction apparatus or Pressurized Liquid Extraction (PLE) system

-

Concentrator (e.g., Kuderna-Danish or rotary evaporator)

-

Florisil or silica (B1680970) gel for cleanup

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure (Soxhlet Extraction):

-

Weigh approximately 10 g of the homogenized soil/sediment sample into a pre-cleaned extraction thimble.

-

Add a surrogate standard to the sample to monitor extraction efficiency.

-

Place the thimble in the Soxhlet extractor.

-

Add a 1:1 (v/v) mixture of hexane and acetone to the boiling flask.

-

Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

-

After extraction, allow the extract to cool.

-

Dry the extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1-2 mL) using a Kuderna-Danish concentrator or a gentle stream of nitrogen.

-

Cleanup: Pass the concentrated extract through a Florisil or silica gel column to remove interfering compounds. Elute the PCBs with hexane.

-

Concentrate the cleaned extract to a final volume of 1 mL for GC-MS analysis.

Microbial Degradation Assay

Objective: To assess the ability of a microbial culture to degrade PCB 138.

Materials:

-

Microbial culture of interest

-

Mineral salts medium

-

PCB 138 stock solution (in a suitable solvent like acetone)

-

Sterile flasks or vials

-

Incubator shaker

-

Hexane for extraction

-

GC-MS for analysis

Procedure:

-

Prepare a sterile mineral salts medium appropriate for the microbial culture.

-

Inoculate the medium with the microbial culture and grow to a desired cell density.

-

In sterile flasks, add a defined volume of the microbial culture.

-

Spike the flasks with a known concentration of PCB 138 from the stock solution. The final solvent concentration should be minimal to avoid toxicity.

-

Prepare abiotic control flasks containing the medium and PCB 138 but no microbial inoculum.

-

Incubate the flasks at an appropriate temperature and shaking speed.

-

At specified time intervals, sacrifice replicate flasks from both the experimental and control groups.

-

Extract the entire content of each flask with hexane.

-

Analyze the hexane extracts by GC-MS to quantify the remaining PCB 138 concentration.

-

Calculate the percentage of degradation by comparing the concentration in the experimental flasks to the abiotic controls.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and quantify PCB 138 in sample extracts.

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890 or equivalent

-

Mass Spectrometer: Agilent 5977 or equivalent (Triple Quadrupole recommended for higher selectivity)

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

-

Inlet Temperature: 280°C

-

Injection Volume: 1 µL (splitless)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp to 160°C at 20°C/min

-

Ramp to 280°C at 5°C/min, hold for 10 minutes

-

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.

-

SIM ions for PCB 138: m/z 360, 362, 324

-

Table 2: Typical GC-MS Parameters for PCB 138 Analysis. These parameters provide a starting point for method development and may require optimization based on the specific instrument and sample matrix.

Mandatory Visualizations

Degradation Pathways and Experimental Workflows

Caption: Experimental workflow for studying PCB 138 degradation.

Caption: Generalized aerobic degradation pathway of PCBs.

Caption: Stepwise anaerobic reductive dechlorination of PCB 138.

Conclusion

PCB 138 remains a significant environmental challenge due to its inherent persistence. While both chemical and microbial degradation pathways exist, their efficiencies are often limited under natural environmental conditions. This technical guide provides a comprehensive overview of the current understanding of PCB 138's environmental fate and degradation, along with detailed experimental protocols to facilitate further research. Continued investigation into enhanced degradation strategies, such as the use of novel microbial consortia or optimized catalytic systems, is essential for the development of effective remediation technologies for PCB-contaminated sites.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. pasteur.epa.gov [pasteur.epa.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. cec.org [cec.org]

- 6. researchgate.net [researchgate.net]

- 7. Reductive dechlorination of polychlorinated biphenyls by anaerobic microorganisms from sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aerobic and anaerobic PCB biodegradation in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Toxicological Landscape: A Technical Guide to the Toxicokinetics and Metabolism of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138) in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that continue to pose significant environmental and health concerns. Among the 209 congeners, 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138) is one of the most frequently detected in environmental and biological samples, including human tissues. Understanding the toxicokinetics—the absorption, distribution, metabolism, and excretion (ADME)—of PCB 138 is paramount for accurate risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the current scientific understanding of the toxicokinetics and metabolism of PCB 138, with a specific focus on studies conducted in rat models, which are crucial for extrapolating potential human health effects.

Data Presentation: Quantitative Toxicokinetic Parameters of PCB 138 in Rats

Quantitative data on the toxicokinetics of PCB 138 in rats are often derived from studies investigating the disposition of complex PCB mixtures, such as Aroclors. The following tables summarize key findings from such studies, focusing on the congener-specific data for PCB 138. It is important to note that the toxicokinetic behavior of a single congener can be influenced by the presence of other congeners in a mixture.

Table 1: Tissue Distribution of PCB 138 in Rats Following Oral Administration of Aroclor (B1172101) Mixtures

| Tissue | Concentration (ng/g wet weight) | Time Point | Dosing Regimen | Reference |

| Adipose Tissue | 1,500 ± 250 | 7 days | Single oral dose of Aroclor 1254 | [1] |

| Liver | 350 ± 60 | 7 days | Single oral dose of Aroclor 1254 | [1] |

| Brain | 80 ± 15 | 7 days | Single oral dose of Aroclor 1254 | [1] |

| Muscle | 120 ± 25 | 7 days | Single oral dose of Aroclor 1254 | [1] |

| Blood | 15 ± 3 | 7 days | Single oral dose of Aroclor 1254 | [1] |

Table 2: Relative Retention of PCB 138 in Various Tissues

| Tissue | Retention Relative to Administered Dose (%) | Time Point | Dosing Regimen | Reference |

| Adipose Tissue | High | 28 days | Repeated oral doses of a PCB mixture | [2] |

| Skin | Moderate | 28 days | Repeated oral doses of a PCB mixture | [2] |

| Liver | Moderate | 28 days | Repeated oral doses of a PCB mixture | [2] |

| Muscle | Low | 28 days | Repeated oral doses of a PCB mixture | [2] |

Experimental Protocols

The following sections detail generalized experimental methodologies for key experiments cited in the literature on PCB toxicokinetics in rats. These protocols are intended to provide a foundational understanding for researchers designing similar studies.

In Vivo Toxicokinetic Study Protocol

A typical in vivo study to determine the toxicokinetics of PCB 138 in rats would follow a protocol similar to the one described below.

1. Animal Model:

-

Species: Sprague-Dawley or Wistar rats (male or female, depending on study objectives).

-

Age: Young adult (8-10 weeks old).

-

Housing: Housed in controlled conditions (temperature, humidity, light-dark cycle) with ad libitum access to food and water.

2. Dosing:

-

Test Substance: 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138), typically dissolved in a vehicle such as corn oil.

-

Route of Administration: Oral gavage is a common route to simulate dietary exposure. Intravenous administration can also be used to study distribution and elimination without the variable of absorption.

-

Dose Levels: At least three dose levels are typically used to assess dose-dependency, along with a vehicle control group.

3. Sample Collection:

-

Blood: Serial blood samples are collected from the tail vein or other appropriate sites at various time points post-dosing (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours, and then weekly).

-

Tissues: At the termination of the study, animals are euthanized, and various tissues (liver, adipose, brain, muscle, skin, etc.) are collected.

-

Excreta: Urine and feces are collected using metabolism cages over specified intervals to determine excretion patterns.

4. Sample Analysis:

-

Extraction: PCBs are extracted from biological matrices using liquid-liquid extraction or solid-phase extraction techniques.

-

Cleanup: The extracts are cleaned up to remove interfering lipids and other compounds using techniques like gel permeation chromatography or silica (B1680970) gel chromatography.

-

Quantification: The concentration of PCB 138 and its potential metabolites is determined using high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) or an electron capture detector (GC-ECD).

In Vitro Metabolism Study Protocol

In vitro studies using rat liver subcellular fractions are crucial for elucidating metabolic pathways.

1. Preparation of Liver Microsomes:

-

Livers are harvested from untreated or pre-treated (e.g., with enzyme inducers like phenobarbital (B1680315) or β-naphthoflavone) rats.

-

The livers are homogenized, and the microsomal fraction is isolated by differential centrifugation.

2. Incubation:

-

Rat liver microsomes are incubated with PCB 138 in the presence of an NADPH-generating system (to support cytochrome P450 activity) at 37°C.

-

The reaction is stopped at various time points by the addition of a solvent like acetone (B3395972) or methanol.

3. Metabolite Identification:

-

The incubation mixture is extracted, and the extract is analyzed by LC-MS/MS or GC-MS to identify and quantify the formation of hydroxylated and other metabolites.

Mandatory Visualizations

Experimental Workflow for an In Vivo Toxicokinetics Study

Caption: Workflow of a typical in vivo toxicokinetics study in rats.

Generalized Metabolic Pathway of PCB 138 in Rats

Caption: Generalized metabolic pathway of PCB 138 in rats.

Logical Relationship of Toxicokinetic Processes

Caption: Interrelationship of toxicokinetic processes for PCB 138.

Conclusion

The toxicokinetics of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138) in rats are characterized by slow absorption, wide distribution with a high affinity for adipose tissue, limited metabolism primarily through hydroxylation, and very slow excretion. This profile contributes to its persistence and bioaccumulation in the body. While data from studies on PCB mixtures provide valuable insights, further research focusing specifically on the toxicokinetics of individual, environmentally relevant congeners like PCB 138 is essential for a more precise understanding of their health risks. The experimental protocols and visualizations provided in this guide offer a framework for researchers to design and interpret studies aimed at filling these knowledge gaps.

References

An In-Depth Technical Guide to the Mechanism of Action of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2',3,4,4',5'-Hexachlorobiphenyl, designated as PCB 138, is a prevalent and persistent non-dioxin-like polychlorinated biphenyl (B1667301) (PCB) congener found in environmental and biological samples. Its molecular structure, characterized by ortho-substitutions, dictates a toxicological profile distinct from coplanar, dioxin-like PCBs. This technical guide provides a comprehensive overview of the current understanding of PCB 138's mechanisms of action, focusing on its interactions with key cellular receptors and signaling pathways. This document summarizes quantitative data on its receptor binding and functional effects, details relevant experimental methodologies, and provides visual representations of the implicated signaling cascades to support further research and risk assessment.

Core Mechanisms of Action

The toxicological effects of PCB 138 are multifaceted, arising from its ability to interact with several key cellular targets. Unlike dioxin-like PCBs, which primarily act through the aryl hydrocarbon receptor (AHR), PCB 138 exhibits a broader range of mechanisms, including endocrine disruption and alteration of intracellular signaling pathways.

Endocrine Disruption

PCB 138 is a recognized endocrine-disrupting chemical (EDC) that interferes with the normal functioning of the estrogen and androgen signaling pathways.

-

Anti-androgenic Activity: PCB 138 acts as an antagonist to the androgen receptor (AR). It competitively inhibits the binding of androgens, thereby disrupting the transcriptional regulation of androgen-responsive genes. This has been demonstrated in transiently co-transfected Chinese Hamster Ovary cells, where PCB 138 elicited a dose-dependent antagonistic effect on androgen receptor activity with an IC50 of 6.2 µM[1].

-

Anti-estrogenic Activity: While some lower-chlorinated PCBs can exhibit estrogenic activity, higher-chlorinated congeners like PCB 138 are generally considered anti-estrogenic[2]. In human breast cancer MCF-7 cells, PCB 138 has been shown to decrease the 17β-estradiol-induced transcriptional activity of the estrogen receptor (ER)[1]. This anti-estrogenic action can disrupt the delicate balance of estrogen signaling, which is crucial for reproductive health and development.

Aryl Hydrocarbon Receptor (AHR) Signaling

Although classified as a non-dioxin-like PCB, PCB 138 can still interact with and activate the aryl hydrocarbon receptor (AHR), albeit with a lower affinity than dioxin-like congeners. This activation can lead to the induction of xenobiotic-metabolizing enzymes and other downstream effects.

-

AHR Activation and CYP1A1 Induction: Upon binding to the AHR in the cytoplasm, PCB 138 can induce a conformational change, leading to the translocation of the AHR-ligand complex into the nucleus. Within the nucleus, the AHR dimerizes with the AHR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, notably Cytochrome P450 1A1 (CYP1A1), leading to its transcriptional activation[3]. While specific EC50 values for CYP1A1 induction by PCB 138 are not consistently reported across studies, it is recognized as a weaker inducer compared to dioxin-like PCBs[4][5]. The induction of CYP1A1 can lead to the metabolic activation of other compounds and the generation of reactive oxygen species, contributing to cellular stress.

Disruption of Intracellular Signaling

PCB 138 can interfere with critical intracellular signaling cascades, particularly those involving calcium homeostasis and cell-to-cell communication.

-

Ryanodine (B192298) Receptor Modulation: Non-dioxin-like PCBs, including PCB 138, have been shown to interact with ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic reticulum[6][7]. PCB 138 exhibits moderate activity towards RyRs, sensitizing the channel to activation[8][9]. This can lead to disruptions in intracellular calcium signaling, which is a critical regulator of numerous cellular processes, including neurotransmission, muscle contraction, and gene expression.

-

Effects on Lipid Metabolism: Studies in female mice have demonstrated that early-life exposure to PCB 138 can lead to lipid metabolism disorders by activating the AHR. This activation promotes the nuclear translocation of AHR during adipocyte differentiation, which in turn activates peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid uptake and de novo lipogenesis in white adipose tissue.

Quantitative Data Summary

The following tables summarize the available quantitative data on the interactions and effects of PCB 138.

| Parameter | Receptor/Target | Species/Cell Line | Value | Reference(s) |

| IC50 (Antagonism) | Androgen Receptor (AR) | Chinese Hamster Ovary (CHO) cells | 6.2 µM | [1] |

| Activity | Ryanodine Receptor (RyR) | Zebrafish (skeletal muscle) | Moderate sensitizer | [8] |

| Effect | Estrogen Receptor (ER) | Human breast cancer (MCF-7) cells | Anti-estrogenic | [1][2] |

| Binding Affinity (Kd/Ki) | Aryl Hydrocarbon Receptor (AHR) | Data not available | - | |

| Binding Affinity (Ki/IC50) | Estrogen Receptor (ER) | Data not available | - | |

| EC50 (Induction) | CYP1A1 | Data not available | - |

Table 1: Receptor Interaction and Functional Parameters of PCB 138

| Experimental Model | Dosing Regimen | Observed Effects | Reference(s) |

| Female Mice | Daily subcutaneous injections (0.5, 5, or 50 µg/kg body weight) from postnatal day 3 to 21 | Increased body weight, serum lipid levels, and white adipose tissue (WAT) mass at 7 months of age. Hypertrophy of gonadal WAT with enhanced lipogenesis. These effects were attenuated by an AHR antagonist. | |

| Male Mice | Intraperitoneal injections (1, 5, 10, or 50 mg/kg) over six weeks | Dose-dependent increase in serum transaminase and hepatic non-heme iron levels, with Hamp upregulation, macrophage infiltration, and fibrosis. In HepG2 cells, PCB 138 synergized with ferric ammonium (B1175870) citrate (B86180) to elevate intracellular Fe2+, induce Hamp, suppress Slc40a1, and upregulate inflammatory/profibrotic genes. | [10] |

Table 2: In Vivo Effects of PCB 138 on Lipid Metabolism and Liver Function

Detailed Experimental Protocols

Androgen Receptor Antagonism Assay (Reporter Gene Assay)

This protocol is based on the methodology used to determine the anti-androgenic activity of PCB 138.

Objective: To assess the ability of a test compound to inhibit androgen-induced gene expression mediated by the androgen receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells

-

Expression vector for the human androgen receptor (hAR)

-

Reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase)

-

Cell culture medium and supplements

-

Test compound (PCB 138)

-

Androgen agonist (e.g., dihydrotestosterone, DHT)

-

Transfection reagent

-

Lysis buffer and luciferase assay substrate

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture CHO cells in appropriate medium until they reach 70-80% confluency.

-

Co-transfect the cells with the hAR expression vector and the ARE-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Exposure:

-

After transfection (typically 24 hours), replace the medium with fresh medium containing a fixed concentration of the androgen agonist (e.g., DHT) and varying concentrations of the test compound (PCB 138). Include appropriate vehicle controls.

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 24-48 hours) to allow for gene expression.

-

-

Cell Lysis and Reporter Gene Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a lysis buffer.

-

Measure the activity of the reporter gene (e.g., luciferase) in the cell lysates using a luminometer and the appropriate substrate.

-

-

Data Analysis:

-

Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the percentage of inhibition of androgen-induced reporter activity against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the maximum androgen-induced response.

-

Aryl Hydrocarbon Receptor (AHR) Competitive Binding Assay

This protocol outlines a general method to determine the binding affinity of a compound to the AHR.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a test compound for the AHR.

Materials:

-

Cytosolic extract containing the AHR (e.g., from rat liver or a cell line expressing AHR)

-

Radiolabeled AHR ligand (e.g., [³H]TCDD)

-

Unlabeled test compound (PCB 138)

-

Assay buffer

-

Hydroxyapatite (HAP) slurry or other method to separate bound from free ligand

-

Scintillation cocktail and counter

Procedure:

-

Incubation:

-

In a series of tubes, incubate a fixed amount of the cytosolic extract with a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Include control tubes for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand plus a large excess of unlabeled high-affinity ligand).

-

-

Equilibrium:

-

Incubate the mixtures at a low temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium[11].

-

-

Separation of Bound and Free Ligand:

-

Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

-

Wash the HAP pellets to remove unbound radioligand[11].

-

-

Quantification:

-

Resuspend the pellets in scintillation cocktail and measure the radioactivity using a scintillation counter[11].

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Induction

This protocol measures the catalytic activity of CYP1A1, which is commonly used as a biomarker for AHR activation.

Objective: To quantify the induction of CYP1A1 enzyme activity by a test compound.

Materials:

-

Hepatoma cell line (e.g., H4IIE) or primary hepatocytes

-

Test compound (PCB 138)

-

7-Ethoxyresorufin (B15458) (substrate)

-

Resorufin (B1680543) (standard)

-

NADPH (cofactor)

-

Cell lysis buffer or microsome preparation reagents

-

Fluorescence plate reader

Procedure:

-

Cell Treatment:

-

Culture the cells and expose them to various concentrations of the test compound for a specified period (e.g., 24-72 hours) to induce CYP1A1 expression.

-

-

Preparation of Cell Lysate or Microsomes:

-

Harvest the cells and prepare either a whole-cell lysate or a microsomal fraction, which is enriched in CYP enzymes.

-

-

Enzymatic Reaction:

-

In a microplate, add the cell lysate or microsomes to a reaction buffer containing 7-ethoxyresorufin.

-

Initiate the reaction by adding NADPH.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Generate a standard curve using known concentrations of resorufin.

-

Calculate the rate of resorufin formation and normalize it to the protein concentration of the lysate or microsomes.

-

Plot the EROD activity against the logarithm of the test compound concentration to determine the EC50 value for induction.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PCB 138 and a typical experimental workflow for assessing its activity.

Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway Activated by PCB 138.

Caption: Anti-androgenic Mechanism of PCB 138.

Caption: Experimental Workflow for Androgen Receptor Antagonism Assay.

Conclusion

2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138) exerts its toxic effects through a complex interplay of mechanisms that primarily involve endocrine disruption and the modulation of intracellular signaling pathways. Its ability to act as an androgen receptor antagonist and an anti-estrogenic compound highlights its potential to interfere with hormonal homeostasis. While its interaction with the aryl hydrocarbon receptor is less potent than that of dioxin-like PCBs, it still contributes to its overall toxicity profile through the induction of metabolic enzymes. Furthermore, its effects on calcium signaling via ryanodine receptors point to a role in neurotoxicity. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a foundational resource for researchers and professionals in the fields of toxicology and drug development to further investigate the health risks associated with PCB 138 exposure and to develop strategies for mitigating its adverse effects. Further research is warranted to fill the existing data gaps, particularly concerning the precise binding affinities of PCB 138 to key receptors.

References

- 1. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 2. 2,2',3,4',5,5'-Hexachlorobiphenyl | C12H4Cl6 | CID 40172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Potency of mixtures of polychlorinated biphenyls as inducers of dioxin receptor-regulated CYP1A activity in rat hepatocytes and H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PCB isomers and congeners: induction of aryl hydrocarbon hydroxylase and ethoxyresorufin O-deethylase enzyme activities in rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ryanodine receptor-dependent mechanisms of PCB developmental neurotoxicity [escholarship.org]

- 8. Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polychlorinated Biphenyl 138 Induces Toxicant-Associated Steatohepatitis via Hepatic Iron Overload and Adipose Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. cerc.usgs.gov [cerc.usgs.gov]

- 13. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

An In-depth Technical Guide to the Biological Effects of Chronic PCB 138 Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polychlorinated biphenyl (B1667301) (PCB) 138, a persistent and bioaccumulative environmental contaminant, poses significant health risks due to its chronic exposure effects. This technical guide provides a comprehensive overview of the biological impacts of PCB 138, focusing on its molecular mechanisms of toxicity. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative toxicological data, and visual representations of key signaling pathways to facilitate further investigation and the development of potential therapeutic interventions.

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were widely used in industrial applications due to their chemical stability and electrical insulating properties.[1] Although their production was banned in many countries in the 1970s, their persistence in the environment leads to ongoing human exposure, primarily through the food chain.[2] PCB 138 (2,2',3,4,4',5'-hexachlorobiphenyl) is one of the most prevalent and persistent non-dioxin-like PCB congeners found in human tissues, including blood, adipose tissue, and the brain.[2][3] Chronic exposure to PCB 138 has been associated with a range of adverse health effects, including neurotoxicity, endocrine disruption, immunotoxicity, and potential carcinogenicity.[3][4][5][6] This guide delves into the molecular and cellular mechanisms underlying these toxicities.

Quantitative Toxicological Data

The following tables summarize key quantitative data from various studies on the effects of PCB 138.

Table 1: In Vitro Effects of PCB 138

| Endpoint | Cell Line/System | Concentration/Dose | Observed Effect | Reference |

| Neurotoxicity (Glutamate-NO-cGMP pathway impairment) | Rat cerebellar neurons | EC50 = 2 nM | Reduction in NMDA receptor-activated NO synthase and cGMP pathway | [4] |

| Anti-androgenic activity | Chinese Hamster Ovary (CHO) cells | IC50 = 6.2 µM | Antagonistic effect on the androgen receptor | [7] |

| Cell Viability | MCF-7 (human breast cancer) | 0.001 µM | Marked reduction in cell viability | [6] |

| Cell Viability | MCF-7 (human breast cancer) | 0.001 to 1 µM | Gradual increase in cell viability | [6] |

| Cell Viability | MCF-7 (human breast cancer) | > 1 µM | Decrease in cell viability | [6] |

| Cell Proliferation | MCF-7 (human breast cancer) | 15 µM (6 days) | No effect on cell proliferation | [8] |

| Gene Expression (PON1) | MCF-7 and LNCap cells | Not specified | No significant change in PON1 expression | [6] |

Table 2: PCB 138 Levels in Human Tissues

| Tissue/Fluid | Population | Concentration Range | Reference |

| Cord Blood Plasma | General population | Median: 15.8 ng/g lipid | [4] |

| Blood Serum | Women (ages 16-49) | Median (sum of 4 PCBs incl. 138): 30 ng/g lipid | [9] |

| Brain (older donors) | Postmortem samples | Mean: 157 pg/g ww (for PCB 129/138/163) | [3] |

| Blood Lipids | Individuals exposed to contaminated indoor air | Median: 559 ng/g lipid (total PCBs) | [10] |

Key Signaling Pathways and Mechanisms

Chronic exposure to PCB 138 disrupts several critical cellular signaling pathways. The following diagrams illustrate some of the key mechanisms of its toxicity.

Impairment of the Glutamate-Nitric Oxide-cGMP Pathway

PCB 138 is a potent neurotoxicant that impairs the glutamate-nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in cerebellar neurons.[4] This pathway is crucial for synaptic plasticity and cognitive function.

Caption: PCB 138 impairs the glutamate-NO-cGMP pathway.

Induction of Oxidative Stress

PCB 138 exposure can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage, including genotoxicity.[11]

Caption: PCB 138 induces oxidative stress and cellular damage.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of PCB 138 toxicity assessment.

Assessment of Neurotoxicity in Primary Cerebellar Neurons

Objective: To assess the effect of PCB 138 on the glutamate-NO-cGMP pathway in primary cultures of rat cerebellar neurons.

Materials:

-

Cerebella from 7-day-old Wistar rat pups

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Horse serum

-

Penicillin-streptomycin solution

-

Poly-L-lysine

-

NMDA (N-methyl-D-aspartate)

-

PCB 138 stock solution in DMSO

-

cGMP enzyme immunoassay (EIA) kit

-

Nitric oxide synthase (NOS) activity assay kit

Procedure:

-

Cell Culture:

-

Dissect cerebella from rat pups and mechanically dissociate them in DMEM.

-

Plate the cells on poly-L-lysine coated plates at a density of 2 x 10^6 cells/well.

-

Culture the neurons in DMEM supplemented with 10% FBS, 10% horse serum, and penicillin-streptomycin.

-

After 24 hours, add cytosine arabinoside to inhibit the proliferation of non-neuronal cells.

-

Maintain the cultures for 8-10 days before treatment.

-

-

PCB 138 Exposure:

-

Prepare serial dilutions of PCB 138 in the culture medium. The final DMSO concentration should not exceed 0.1%.

-

Expose the neuronal cultures to different concentrations of PCB 138 (e.g., 0.1 nM to 100 nM) for 24-48 hours.

-

-

Measurement of NMDA-induced cGMP:

-

After PCB 138 exposure, wash the cells with Krebs-Ringer bicarbonate buffer.

-

Stimulate the cells with 100 µM NMDA for 2 minutes.

-

Stop the reaction by adding ice-cold 0.1 M HCl.

-

Harvest the cells and measure the cGMP levels using a commercial EIA kit according to the manufacturer's instructions.

-

-

Assessment of NO Synthase (NOS) Activation:

-

Following PCB 138 treatment, stimulate the cells with NMDA as described above.

-

Measure NOS activity using a commercial kit, which typically involves monitoring the conversion of L-arginine to L-citrulline.

-

Gene Expression Analysis in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To investigate the effect of PCB 138 on global gene expression in human PBMCs.

Materials:

-

Human whole blood

-

Ficoll-Paque PLUS

-

RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

PCB 138 stock solution in DMSO

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Microarray platform (e.g., Agilent, Affymetrix)

-

Ingenuity Pathway Analysis (IPA) software

Procedure:

-

PBMC Isolation and Culture:

-

Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.

-

Culture the PBMCs in RPMI-1640 medium supplemented with 10% FBS.

-

-

PCB 138 Exposure:

-

Expose the PBMCs to a relevant concentration of PCB 138 (e.g., human equivalence level) for 48 hours.

-

-

RNA Extraction and Microarray Analysis:

-

Harvest the cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.

-

Perform microarray analysis according to the platform manufacturer's protocol.

-

-

Ingenuity Pathway Analysis (IPA):

-

Upload the differentially expressed gene list (with fold changes and p-values) into the IPA software.

-

Perform a Core Analysis to identify canonical pathways, upstream regulators, diseases and functions, and molecular networks that are significantly affected by PCB 138 exposure.

-

Cell Viability Assessment using MTT Assay

Objective: To determine the effect of PCB 138 on the viability of a cell line (e.g., MCF-7).

Materials:

-

MCF-7 cells

-

DMEM medium

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

PCB 138 stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Allow the cells to attach overnight.

-

-

PCB 138 Treatment:

-

Treat the cells with various concentrations of PCB 138 for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (vehicle-treated) cells.

-

Conclusion

Chronic exposure to PCB 138 elicits a wide range of adverse biological effects through the disruption of multiple cellular and molecular pathways. This guide has provided a consolidated resource of its neurotoxic, endocrine-disrupting, and genotoxic effects, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways offers a framework for understanding the intricate mechanisms of PCB 138 toxicity. It is anticipated that this in-depth technical guide will serve as a valuable tool for the scientific community, aiding in the design of future research, the identification of novel biomarkers of exposure and effect, and the development of strategies to mitigate the health risks associated with this persistent environmental contaminant. Further research is warranted to fully elucidate the complex interactions of PCB 138 with other environmental factors and to translate these molecular findings into clinical applications.

References

- 1. Comparison of combinatory effects of PCBs (118, 138, 153 and 180) with 17 beta-estradiol on proliferation and apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5. SUMMARY OF DATA REPORTED - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Prenatal and Postnatal Exposure to Polychlorinated Biphenyls Alter Follicle Numbers, Gene Expression, and a Proliferation Marker in the Rat Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of prevalent polychlorinated biphenyls (PCBs) food contaminant on the MCF7, LNCap and MDA-MB-231 cell lines viability and PON1 gene expression level: proposed model of binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of highly bioaccumulated polychlorinated biphenyl congeners on estrogen and androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Different effects of PCB101, PCB118, PCB138 and PCB153 alone or mixed in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ACE: Biomonitoring - Polychlorinated Biphenyls (PCBs) | America's Children and the Environment | US EPA [19january2021snapshot.epa.gov]

- 10. mdpi.com [mdpi.com]

- 11. isez.pan.krakow.pl [isez.pan.krakow.pl]

Unmasking a Persistent Pollutant: An In-depth Technical Guide to the Environmental Sources of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB-138)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that, despite being banned from production in many countries for decades, continue to pose a significant threat to environmental and human health due to their persistence, bioaccumulation, and toxicity. Among the 209 distinct PCB congeners, 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB-138) is one of the most frequently detected in environmental and biological samples. Its widespread presence and potential for adverse health effects necessitate a thorough understanding of its sources and environmental fate. This technical guide provides a comprehensive overview of the primary and secondary sources of PCB-138, its distribution in various environmental compartments, and the analytical methodologies used for its detection and quantification.

Primary and Secondary Sources of PCB-138

The environmental burden of PCB-138 is a legacy of its extensive industrial use, primarily as part of commercial PCB mixtures, and its ongoing release from various reservoirs.

1. Historical Industrial Production and Use: